6-(4-methoxyphenyl)-3-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles and triazoles
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole and triazole rings. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide to form an intermediate, which is then reacted with 1H-1,2,4-triazole . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds include other triazole and isoxazole derivatives, such as fluconazole, voriconazole, and trazodone . What sets 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and potential applications. For instance, its methoxyphenyl and triazole moieties contribute to its ability to interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H20N6O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N6O3/c1-15-22-20(11-21(28-24(22)33-29-15)17-5-9-19(32-2)10-6-17)23(31)27-18-7-3-16(4-8-18)12-30-14-25-13-26-30/h3-11,13-14H,12H2,1-2H3,(H,27,31) |
InChI Key |
UIDWCPVRXOJYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
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